molecular formula C19H20N2O5 B12369174 hMAO-B-IN-6

hMAO-B-IN-6

Cat. No.: B12369174
M. Wt: 356.4 g/mol
InChI Key: NZMXXIIUZXGKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hMAO-B-IN-6 is a compound that acts as an inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of monoamines, including neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .

Chemical Reactions Analysis

hMAO-B-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-hydroxy-1-[2-[(7-methoxy-4-oxochromen-3-yl)methylamino]ethyl]-2-methylpyridin-4-one

InChI

InChI=1S/C19H20N2O5/c1-12-18(23)16(22)5-7-21(12)8-6-20-10-13-11-26-17-9-14(25-2)3-4-15(17)19(13)24/h3-5,7,9,11,20,23H,6,8,10H2,1-2H3

InChI Key

NZMXXIIUZXGKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCNCC2=COC3=C(C2=O)C=CC(=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.